
a-Zearalenol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Zearalenol-d7: is a deuterated form of a-Zearalenol, a nonsteroidal estrogenic mycotoxin produced by Fusarium species. It is a major metabolite of zearalenone, formed primarily in the liver during first-pass metabolism. This compound is often used in scientific research due to its estrogenic properties and its role in studying the metabolism and toxicology of mycotoxins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of a-Zearalenol-d7 typically involves the deuteration of a-Zearalenol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as purification through chromatography and verification of deuterium incorporation using mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: : a-Zearalenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone or other oxidized metabolites.
Reduction: Formation of reduced metabolites such as a-zearalanol.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles under appropriate conditions
Major Products
Oxidation: Zearalenone and other oxidized derivatives.
Reduction: a-Zearalanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
a-Zearalenol-d7 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and chemical properties of mycotoxins.
Biology: Investigating the biological effects of estrogenic mycotoxins on various organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of mycotoxins.
Industry: Monitoring and controlling mycotoxin contamination in food and feed products
Mécanisme D'action
a-Zearalenol-d7 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various physiological responses, including alterations in gene expression and cellular function. The molecular targets and pathways involved include estrogen receptor-mediated signaling pathways, which can influence reproductive and developmental processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
a-Zearalenol: The non-deuterated form with similar estrogenic properties.
b-Zearalenol: Another metabolite of zearalenone with slightly different biological activity.
Zearalanone: A reduced form of zearalenone with distinct chemical properties
Uniqueness: : a-Zearalenol-d7 is unique due to its deuterium incorporation, which makes it valuable for studying metabolic pathways and conducting precise analytical measurements. The presence of deuterium atoms can also influence the compound’s stability and reactivity, providing insights into the behavior of mycotoxins under various conditions .
Propriétés
Formule moléculaire |
C18H24O5 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(4S,8R,12E)-7,7,8,9,9,15,17-heptadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2,10D,11D,14D |
Clé InChI |
FPQFYIAXQDXNOR-OPYLTOFGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1/C=C/CCC([C@@](C(CC[C@@H](OC2=O)C)([2H])[2H])([2H])O)([2H])[2H])O)[2H])O |
SMILES canonique |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)


![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
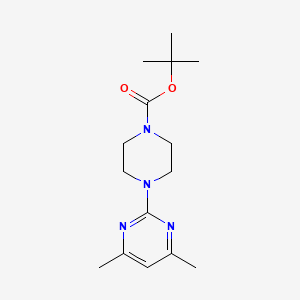
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)

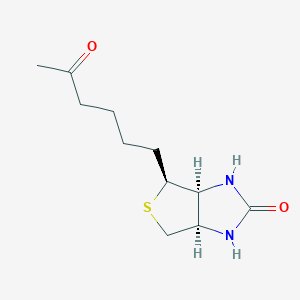
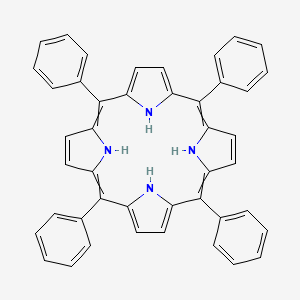
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
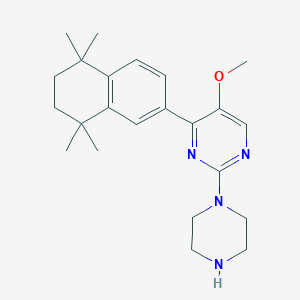
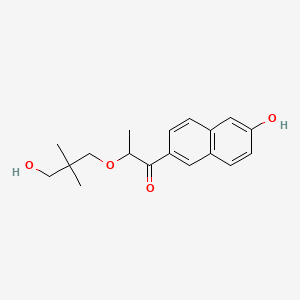
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
